Chain A, E6-Binding Zinc Finger (E6apc1)

Structural Biology NMR Spectroscopy Protein Engineering

Chain A, E6-Binding Zinc Finger (E6apc1) is a 29-residue synthetic chimeric peptide (molecular weight 3565.26 Da) engineered by grafting the E6AP-derived LQELLGE-binding motif onto a zinc finger scaffold derived from the third zinc finger of Sp1 protein. The peptide adopts a stable, well-defined α-helical conformation in aqueous solution, as validated by high-resolution solution NMR spectroscopy (PDB ID: 1RIK).

Molecular Formula
Molecular Weight
Cat. No. B1577511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChain A, E6-Binding Zinc Finger (E6apc1)
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

E6apc1 Peptide Procurement Guide: Structural Benchmark for HPV E6 Protein-Protein Interaction Studies


Chain A, E6-Binding Zinc Finger (E6apc1) is a 29-residue synthetic chimeric peptide (molecular weight 3565.26 Da) engineered by grafting the E6AP-derived LQELLGE-binding motif onto a zinc finger scaffold derived from the third zinc finger of Sp1 protein [1]. The peptide adopts a stable, well-defined α-helical conformation in aqueous solution, as validated by high-resolution solution NMR spectroscopy (PDB ID: 1RIK). E6apc1 serves as a conformationally constrained structural probe for HPV E6 oncoprotein interaction studies, distinguished by its high structural precision (backbone RMSD <0.4 Å) rather than potent inhibitory activity (IC50 >1000 μM) [1].

Why E6apc1 Cannot Be Substituted by Generic Zinc Finger or E6-Binding Peptides


E6apc1 occupies a unique and intentionally non-substitutable position within the E6-binding peptide class. While closely related analogs such as E6apc2 and E6apn1 exhibit potent inhibitory activity (IC50 values of 19.3 μM and 36.8 μM respectively) and are suited for functional inhibition assays, E6apc1 is specifically engineered for structural studies. Its exceptional backbone precision (RMSD 0.37 ± 0.13 Å) and thermal stability are achieved at the cost of inhibitory potency (IC50 >1000 μM). Generic E6-binding peptides or unstructured minimal motifs (e.g., E6apm, IC50 74.3 μM, 14% helical content) lack the requisite conformational homogeneity for high-resolution structural analysis. Substituting E6apc1 with any functional analog would forfeit the precise atomic-level structural data essential for rational, structure-guided drug design efforts targeting the HPV E6 oncoprotein [1].

Quantitative Differentiation Evidence for E6apc1 Selection


Backbone Coordinate Precision for High-Resolution Structural Studies

E6apc1 exhibits superior backbone coordinate precision among the E6-binding zinc finger series. The NMR ensemble for E6apc1 has a backbone RMSD of 0.37 ± 0.13 Å (residues 3–26), which is the most precise among all structurally characterized E6-binding peptides in this study. In comparison, the structurally related functional inhibitor E6apc2 shows a backbone RMSD of 0.27 ± 0.10 Å (residues 3–25), but this higher precision is coupled with significant structural differences in the binding motif region. The backbone RMSD between E6apc1 and E6apc2 for residues 3–25 is 1.2 Å, confirming that these are distinct structural entities [1].

Structural Biology NMR Spectroscopy Protein Engineering

Inhibitory Activity Profile Defines Non-Functional Structural Probe Application

E6apc1 exhibits negligible inhibition of the E6-E6AP interaction, with an IC50 >1000 μM. This contrasts sharply with the functionally active analogs: E6apc2 (IC50 19.3 ± 2.9 μM), E6apn1 (IC50 36.8 ± 3.2 μM), E6apn2 (IC50 26.2 ± 4.8 μM), and the minimal E6-binding peptide E6apm (IC50 74.3 ± 1.9 μM). The parent 18-residue E6AP-derived peptide E6ap18 exhibits an IC50 of 10.5 ± 1.4 μM [1].

Biochemical Assay Inhibition Protein-Protein Interaction

Thermal Stability and Conformational Rigidity Differentiate Scaffold Behavior

E6apc1, as a representative of the zinc finger scaffold series, displays remarkable thermal stability with no significant change in its CD spectrum as a function of temperature. In contrast, the E6apn series (Trp-cage scaffold) undergoes reversible thermal unfolding with a Tm of approximately 32°C. The minimal E6apm peptide is unstructured under identical ambient conditions, exhibiting only 14% helical content as estimated by CD spectroscopy. The ellipticity at 222 nm for E6apc1 indicates a stable, preformed helical conformation, whereas E6apm shows a minimum at 198 nm characteristic of random coil [1].

Thermal Stability Circular Dichroism Protein Folding

NMR Restraint Density and Structure Quality Metrics

E6apc1 structure determination employed 334 NOE-derived distance restraints and 37 dihedral angle restraints (total 371 experimental restraints), the highest among all three structurally characterized peptides in the series (E6apc1: 371; E6apc2: 313; E6apn1: 294). This higher restraint density contributed to a well-converged ensemble with average distance restraint violations of 0.039 ± 0.001 Å, no violations >0.5 Å, and 91.4% of residues in favored Ramachandran regions. All three structures are of high quality, but E6apc1's combination of high restraint count and robust validation metrics supports its selection as a reference structure for comparative modeling [1].

NMR Structure Determination Quality Metrics

Recommended Application Scenarios for E6apc1 Peptide Procurement


High-Resolution Structural Biology and NMR Spectroscopy

Procure E6apc1 for solution NMR or X-ray crystallography studies requiring a conformationally homogeneous reference peptide. Its backbone RMSD of 0.37 ± 0.13 Å and high restraint count (371 experimental constraints) provide a validated atomic model for the zinc finger scaffold bearing the E6-binding motif. This peptide is ideal for chemical shift perturbation mapping, residual dipolar coupling (RDC) measurements, or as a crystallization chaperone to stabilize the HPV16 E6 oncoprotein for co-crystallization trials [1].

Computational Chemistry and Structure-Based Drug Design

Utilize the E6apc1 NMR structure (PDB 1RIK) as a template for homology modeling of related zinc finger domains, as a starting conformation for molecular dynamics simulations exploring E6 recognition, or as a receptor for virtual screening campaigns. The high structural precision (backbone RMSD <0.4 Å) and well-defined side-chain orientations of the LXXLL-like motif enable accurate docking calculations and pharmacophore model development [1].

Biophysical Method Development and Validation

Employ E6apc1 as a stable, well-characterized model peptide for validating or calibrating biophysical instrumentation and assays. Its thermal stability (invariant CD spectrum across temperature range) and known structural parameters make it suitable for testing circular dichroism spectropolarimeters, NMR spectrometers, or surface plasmon resonance (SPR) platforms. The peptide's minimal aggregation propensity and monomeric state in aqueous solution facilitate reproducible measurements [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Chain A, E6-Binding Zinc Finger (E6apc1)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.